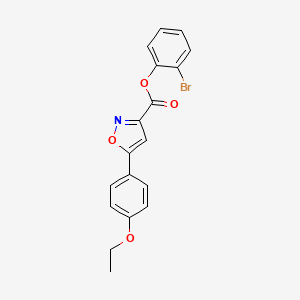![molecular formula C13H8BrN3OS2 B11365700 2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11365700.png)
2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by bromination and subsequent coupling with benzamide derivatives.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized via the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Benzamide: The final step involves coupling the brominated thiadiazole with benzamide derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
化学反应分析
Types of Reactions
2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene and thiadiazole rings can undergo oxidation or reduction under appropriate conditions, leading to the formation of sulfoxides, sulfones, or reduced thiadiazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions with various electrophiles or nucleophiles, forming new C-C, C-N, or C-S bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Substitution: Nucleophiles like amines, thiols, alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiadiazole derivatives.
科学研究应用
2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene and thiadiazole rings are known to interact with various biological targets, potentially inhibiting or modulating their activity. Further studies are needed to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
- 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
- 2-bromo-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
Uniqueness
2-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide stands out due to the presence of both thiophene and thiadiazole rings, which confer unique electronic and biological properties. This combination is less common compared to other similar compounds, making it a valuable candidate for further research and development.
属性
分子式 |
C13H8BrN3OS2 |
|---|---|
分子量 |
366.3 g/mol |
IUPAC 名称 |
2-bromo-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C13H8BrN3OS2/c14-9-5-2-1-4-8(9)12(18)16-13-15-11(17-20-13)10-6-3-7-19-10/h1-7H,(H,15,16,17,18) |
InChI 键 |
PKTALOFIGOQZAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11365621.png)
![N-(4-methoxyphenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11365636.png)
![2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11365638.png)
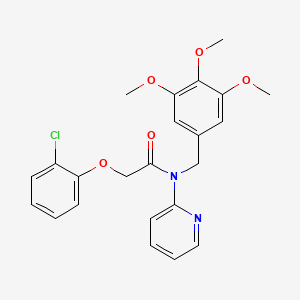
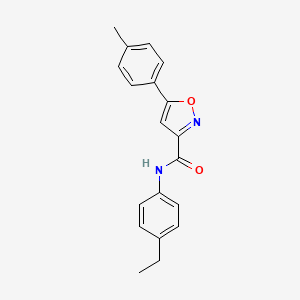
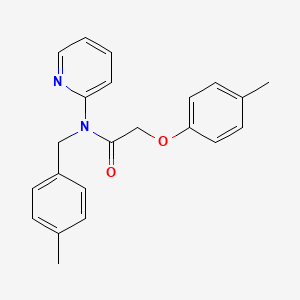

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B11365664.png)
![N-(4-ethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11365676.png)
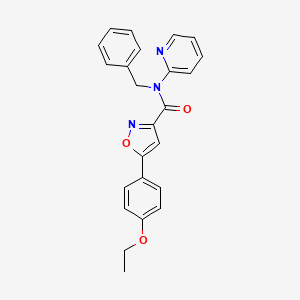
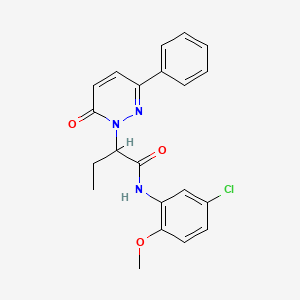
![2-(4-chlorophenyl)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11365696.png)
![2-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11365699.png)
